Methyl 3-chloro-2-ethoxyisonicotinate
Description
Methyl 3-chloro-2-ethoxyisonicotinate is a pyridine derivative characterized by a chloro substituent at the 3-position, an ethoxy group at the 2-position, and a methyl ester at the 4-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive pyridine core and functional group versatility. Its structure enables participation in nucleophilic substitution, ester hydrolysis, and coupling reactions, making it valuable for constructing complex molecules.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 3-chloro-2-ethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-8-7(10)6(4-5-11-8)9(12)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
LLYAJPHRQNOWCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=CC(=C1Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-2-ethoxyisonicotinate typically involves the esterification of 3-chloro-2-ethoxyisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-ethoxyisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 3-amino-2-ethoxyisonicotinate or 3-thio-2-ethoxyisonicotinate.
Oxidation: Formation of 3-chloro-2-ethoxyisonicotinic acid.
Reduction: Formation of 3-chloro-2-ethoxyisonicotinamide.
Scientific Research Applications
Methyl 3-chloro-2-ethoxyisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-2-ethoxyisonicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent type, position, or ester groups. Below is a comparative analysis:
Table 1: Structural Comparison of Methyl 3-Chloro-2-Ethoxyisonicotinate and Analogs
Physicochemical Properties
- Electronic Effects : The ethoxy group in the target compound is electron-donating, enhancing ring electron density compared to nitro-substituted analogs (e.g., Ethyl 2-chloro-3-nitroisonicotinate), which exhibit higher reactivity in electrophilic substitutions .
Biological Activity
Methyl 3-chloro-2-ethoxyisonicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is an ester derivative of isonicotinic acid, characterized by the presence of a chloro and an ethoxy group. Its molecular formula is C_10H_10ClN_O_3, and it exhibits properties that make it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The ethoxy group enhances lipophilicity, facilitating cellular penetration and subsequent interaction with enzymes and receptors involved in inflammatory and microbial processes. Preliminary research indicates that this compound may modulate pathways associated with antimicrobial and anti-inflammatory responses, although detailed mechanisms are still under investigation.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in several models. Animal studies have reported reduced levels of pro-inflammatory cytokines following treatment with this compound, indicating its potential utility in managing inflammatory diseases such as arthritis or colitis.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria.
- Animal Models : In a murine model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups.
- Cytotoxicity Assays : Evaluation of cytotoxic effects on human cell lines showed that the compound exhibited low toxicity at therapeutic concentrations, making it a promising candidate for further development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
